3-Azidobenzonitrile

Description

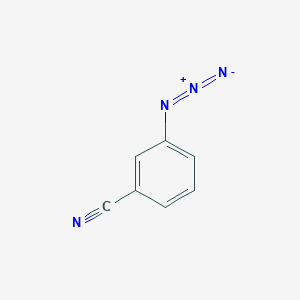

Structure

3D Structure

Properties

IUPAC Name |

3-azidobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJUVUZQLYKATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-78-7 | |

| Record name | 3-Azidobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactivity of 3 Azidobenzonitrile

The synthesis of 3-azidobenzonitrile typically follows established routes for preparing aromatic azides. A common method involves the diazotization of 3-aminobenzonitrile (B145674) using sodium nitrite (B80452) in the presence of an acid, followed by treatment with sodium azide (B81097).

Table 1: Synthesis of this compound

| Starting Material | Reagents | Conditions | Yield | Reference |

| 3-Aminobenzonitrile | NaNO₂, NaN₃, HCl | Diazotization at 0-5°C, followed by NaN₃ addition. Not specified if isolated. | ~90% | rsc.org |

| Aniline 9i | Not specified (general procedure) | Not specified, but converted to azide 8i. | 95% | mdpi.com |

The primary reactivity of this compound in research contexts is centered on its azide functional group, particularly in cycloaddition reactions.

Table 2: Representative Cycloaddition Reactions of this compound

| Alkyne/Dipolarophile | Catalyst/Conditions | Product Type | Yield | Reference |

| Terminal Alkynes | CuSO₄·5H₂O (1 mol %), Sodium Ascorbate (B8700270) (5 mol %), t-BuOH/H₂O (1:1), RT, 8 h | 1,2,3-Triazoles (e.g., PD-1/PD-L1 inhibitor precursors) | Varies | acs.orgnih.gov |

| CF₃S–C≡CH | CuSO₄·5H₂O, Sodium Ascorbate, CH₂Cl₂/THF, t-BuOH/H₂O (1:2), 50 °C, 48 h | CF₃S-containing 1,2,3-Triazoles | 76% | mdpi.com |

| Various Alkynes | Cu(I) catalyst, solvent, temperature (typical CuAAC conditions) | 1,4-Disubstituted-1,2,3-triazoles | High | nih.govwikipedia.org |

Key Research Paradigms and Applications

The versatility of 3-azidobenzonitrile has positioned it as a key reagent in several significant research paradigms:

Medicinal Chemistry and Drug Discovery: The ability of this compound to readily form 1,2,3-triazoles via CuAAC makes it invaluable for synthesizing libraries of compounds for biological screening. As noted, its derivatives have been explored as potential inhibitors of the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy acs.orgnih.govresearchgate.net. The stable triazole linkage formed is often metabolically robust, contributing to the pharmacological profile of drug candidates.

Materials Science and Nanotechnology: In materials science, this compound can be used to introduce azide (B81097) functionalities onto polymers or surfaces. These azide-functionalized materials can then be further modified using click chemistry, allowing for precise control over surface properties or the creation of advanced polymeric architectures benthamdirect.combaseclick.eu. The nitrile group can influence solubility, electronic properties, and intermolecular interactions within these materials.

Synthesis of Heterocyclic Compounds: Beyond triazoles, the azide group can be a precursor to other nitrogen-containing heterocycles through various thermal or photochemical transformations, although specific examples involving this compound are less prominent in the general literature compared to its use in click chemistry acs.org.

Conclusion

Reaction Mechanism Elucidation

Understanding the step-by-step progression of a chemical reaction is crucial for controlling its outcome. Computational methods allow for the detailed mapping of potential energy surfaces and the characterization of transient species involved in the reaction process.

Analysis of Reactive Intermediates, including ZwitterionsDuring a chemical reaction, transient species known as intermediates can form. Computational studies aim to identify and characterize these intermediates, which can significantly influence the reaction pathway and product distribution. For reactions involving azides, such as those with this compound, the potential formation of zwitterionic intermediates has been a subject of theoretical investigationmdpi.comscience.gov. While some studies suggest that zwitterionic intermediates might form in specific conformations or under certain conditions, others indicate that reactions may proceed via a single-step polar mechanism without the explicit localization of such intermediatesmdpi.com. The analysis of electron density and bonding through methods like the Electron Localization Function (ELF) helps in understanding the nature and stability of these potential intermediatesresearchgate.net.

Regioselectivity Prediction and Rationalization

Regioselectivity refers to the preference of a reaction to occur at one specific site over other possible sites within a molecule. Computational chemistry provides powerful tools for predicting and explaining this phenomenon.

Application of Electronic Structure DescriptorsElectronic structure descriptors, derived from quantum chemical calculations, are instrumental in predicting and rationalizing regioselectivity. These descriptors provide insights into the electron distribution and reactivity of different parts of a molecule. Key descriptors include frontier molecular orbital energies (HOMO and LUMO), Fukui functions, and the Dual Descriptorrsc.orgresearchgate.netresearchgate.netmdpi.comuchile.cl. For this compound, the application of these descriptors, often in conjunction with PES mapping, helps to elucidate why a reaction might favor attack at one position over anotherimist.maresearchgate.netmedcraveonline.comresearchgate.netresearchgate.netuchile.cl. For example, Parr functions have been used to analyze reactivity tendencies and distinguish between electrophilic and nucleophilic characteristicsresearchgate.net. By correlating these electronic properties with experimental regiochemical outcomes, computational studies can provide a robust theoretical basis for observed selectivityrsc.orgresearchgate.netresearchgate.netuchile.cl.

Compound List:

this compound

Computational Methodologies

Advanced Reaction Pathway Search Algorithms

Gaussian Process Regression for Reaction Pathway Optimization

Specific research findings or data detailing the application of Gaussian Process Regression for the optimization of reaction pathways involving this compound were not identified in the executed searches. While Gaussian Process Regression is a recognized method for optimizing complex systems, its direct application to elucidating specific reaction pathways for this compound has not been documented in the retrieved literature.

Quantum Chemical Descriptors for Reactivity

While computational studies generally explore the reactivity of chemical compounds, including those with azide and nitrile functionalities, the retrieved literature did not provide specific quantum chemical descriptors calculated for this compound that detail its reactivity. General computational approaches, such as Density Functional Theory (DFT), are broadly employed to understand molecular properties and reaction mechanisms, but detailed descriptor analyses for this particular compound were not found.

Local Reactivity Descriptors and Fukui Functions

Specific research findings or calculated values for local reactivity descriptors, such as Fukui functions, for this compound were not found in the executed searches. Fukui functions are critical for predicting the sites of nucleophilic and electrophilic attack in a molecule, thereby elucidating its regioselectivity in reactions. However, detailed analyses or quantitative data for these descriptors pertaining to this compound were not available in the examined sources.

Advanced Synthetic Applications and Functional Material Development Utilizing 3 Azidobenzonitrile

Role in Heterocyclic Compound Synthesis

The azide (B81097) functionality in 3-azidobenzonitrile is a key reactive handle, primarily exploited in cycloaddition reactions to form nitrogen-containing heterocycles.

Precursor for Diverse 1,2,3-Triazole Scaffolds

This compound serves as a crucial precursor for the synthesis of a wide array of 1,2,3-triazole scaffolds. The most prominent method for achieving this is the azide-alkyne cycloaddition (AAC) reaction, often referred to as "click chemistry." This reaction involves the [3+2] cycloaddition between an azide and an alkyne, leading to the formation of a five-membered 1,2,3-triazole ring. organic-chemistry.orgmdpi.comsigmaaldrich.compcbiochemres.comnih.govmdpi.comwikipedia.orgcas.orgchalmers.se

The development of catalytic variants of the Huisgen 1,3-dipolar cycloaddition has revolutionized triazole synthesis. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, mild reaction conditions, excellent functional group tolerance, and regioselectivity, typically yielding 1,4-disubstituted triazoles. organic-chemistry.orgsigmaaldrich.comnih.govwikipedia.orgchalmers.senih.govnih.gov Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,5-disubstituted triazoles, complementing the CuAAC reaction and offering a broader scope, including the ability to react with internal alkynes. organic-chemistry.orgmdpi.comchalmers.seorganic-chemistry.orgnih.gov The inherent stability of the azide group and its lack of reactivity with most biological molecules make this compound a valuable building block for introducing triazole moieties into complex molecular architectures.

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect of triazole synthesis, and the choice of catalyst dictates the orientation of the substituents on the resulting triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method predominantly yields 1,4-disubstituted 1,2,3-triazoles. The reaction mechanism, often involving a copper acetylide intermediate, favors the formation of this specific regioisomer. organic-chemistry.orgwikipedia.orgchalmers.senih.govnih.gov For instance, the reaction of this compound with 3-ethynylpyridine (B57287) catalyzed by CuSO4/Na ascorbate (B8700270) efficiently produces the corresponding 1,4-disubstituted triazole. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, RuAAC, typically employing ruthenium(II) complexes, regioselectively affords 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchalmers.seorganic-chemistry.orgnih.gov This catalytic system is particularly useful when the 1,5-regioisomer is desired or when internal alkynes are used, which are generally unreactive in CuAAC. organic-chemistry.orgnih.gov

The ability to control regioselectivity through catalyst choice allows for the precise synthesis of diverse triazole derivatives with tailored properties, essential for applications in materials science and medicinal chemistry.

Synthesis of Fused Polycyclic Heterocyclic Systems

While specific examples directly employing this compound in the synthesis of fused polycyclic heterocyclic systems were not extensively detailed in the provided search results, the azide functionality is generally recognized for its utility in cyclization reactions that form such structures. Aryl azides can undergo thermal or photochemical cyclization, often via a nitrene intermediate, which can then participate in intramolecular reactions to form fused ring systems. nih.gov For example, the cyclization of 5-aryl-6-azidopyrimidines through nitrene formation has been utilized to construct fused heterocycles. nih.gov Furthermore, transition metal-catalyzed cyclizations involving unsaturated hydrocarbons are a vital strategy for synthesizing fused heterocyclic compounds, and the azide group can participate in these processes. sioc-journal.cn The nitrile group in this compound could also potentially participate in cyclization reactions, either independently or in concert with the azide, to build more complex fused architectures.

Bioorthogonal Chemical Methodologies Employing this compound Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The azide functional group is a cornerstone of many bioorthogonal reactions due to its unique chemical properties. mdpi.compcbiochemres.comnih.govcas.orgbeilstein-journals.orgnih.govantibodysociety.orgmdpi.com

Integration in Bioconjugation Strategies for Molecular Probes

Azide-containing molecules, including derivatives of this compound, are extensively used in bioconjugation strategies to create molecular probes for biological research. The azide group is highly stable under physiological conditions and does not react with the functional groups present in biomolecules, making it an ideal "tag" for specific labeling. mdpi.comnih.govcas.organtibodysociety.orgmdpi.com

When a molecule of interest (e.g., a protein, nucleic acid, or small molecule) is functionalized with an azide group, it can then be selectively reacted with an alkyne-containing partner molecule. This alkyne partner is typically a fluorescent dye, affinity tag (like biotin), or imaging agent, allowing for the visualization, detection, or isolation of the biomolecule. nih.govnih.govnih.govmdpi.comnih.govthermofisher.com The CuAAC reaction is a common method for such bioconjugation, forming a stable triazole linkage. nih.govnih.govnih.govmdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained alkynes and does not require a metal catalyst, is another important bioorthogonal reaction used for bioconjugation, particularly in live-cell imaging, as it avoids potential copper toxicity. mdpi.comnih.govantibodysociety.orgmdpi.com Derivatives of this compound can serve as versatile building blocks for synthesizing these azide-functionalized molecular probes. thermofisher.com

Data Tables

Table 1: Comparison of Azide-Alkyne Cycloaddition Methods

| Feature | Copper-Catalyzed AAC (CuAAC) | Ruthenium-Catalyzed AAC (RuAAC) |

| Regioselectivity | Primarily 1,4-disubstituted 1,2,3-triazoles | Primarily 1,5-disubstituted 1,2,3-triazoles |

| Catalyst | Copper(I) species (e.g., CuSO4/Na ascorbate) | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |

| Alkyne Scope | Terminal alkynes | Terminal and internal alkynes |

| Reaction Conditions | Mild, often aqueous, room temperature possible | Mild, often ambient temperatures |

| Key Advantage | High efficiency, functional group tolerance | Access to 1,5-isomers, broader alkyne scope |

| Potential Issue | Copper toxicity in biological systems | Less explored than CuAAC, catalyst cost |

| Reference | organic-chemistry.orgsigmaaldrich.comnih.govwikipedia.orgchalmers.senih.govnih.gov | organic-chemistry.orgmdpi.comchalmers.seorganic-chemistry.orgnih.gov |

Table 2: Key Bioorthogonal Reactions Involving Azides

| Reaction Type | Key Functional Groups | Bioorthogonal Feature | Primary Application | Reference |

| CuAAC (Click Chemistry) | Azide + Alkyne | High efficiency, specific, stable triazole product | Bioconjugation, molecular probes, material synthesis | organic-chemistry.orgmdpi.comnih.govmdpi.com |

| RuAAC | Azide + Alkyne | High efficiency, specific, stable triazole product | Bioconjugation, synthesis of 1,5-triazoles | organic-chemistry.orgchalmers.seorganic-chemistry.orgnih.gov |

| SPAAC (Strain-Promoted) | Azide + Strained Alkyne | Catalyst-free, biocompatible, rapid | Live-cell imaging, bioconjugation | mdpi.comnih.govantibodysociety.orgmdpi.com |

| Staudinger Ligation | Azide + Phosphine | Catalyst-free, mild, forms amide bond | Bioconjugation, labeling of biomolecules | mdpi.comnih.govantibodysociety.orgmdpi.com |

Compound List

this compound

1,2,3-Triazole

1,4-disubstituted 1,2,3-triazole

1,5-disubstituted 1,2,3-triazole

1,4,5-trisubstituted 1,2,3-triazole

Pyrazoline

Chalcone

3-Ethynylpyridine

Development of Chemical Tools for Interrogating Biological Systems

The azide functionality of this compound makes it an excellent candidate for developing chemical tools used to probe biological systems. These tools often leverage bioorthogonal reactions, which occur within living systems without interfering with native biochemical processes biosyn.comwikipedia.org. The azide group is particularly useful in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) bachem.comnih.gov. These reactions allow for the selective labeling and tracking of biomolecules, including proteins, nucleic acids, and glycans biosyn.comnih.gov. Researchers utilize such bioorthogonal probes to visualize biomolecules in live cells, regulate cell-signaling networks, identify therapeutic targets, and develop small-molecule drugs nih.gov. The ability to attach chemical reporters to biomolecules without altering their structure or bioactivity is crucial for these applications wikipedia.orgbiorxiv.org.

Glycan Labeling and Metabolic Engineering Applications

In the realm of glycan labeling and metabolic engineering, this compound and its derivatives can be incorporated into biological pathways to tag specific molecules. Glycans, which are complex carbohydrates, play critical roles in cellular recognition and signaling. Introducing azide-functionalized building blocks, such as those derived from this compound, allows for the labeling of these glycans through bioorthogonal chemistry biosyn.comnih.gov. This enables researchers to visualize and study glycan structures and their dynamic changes within cells. Furthermore, in metabolic engineering, the precise introduction of modified building blocks can alter cellular metabolism to produce desired compounds or to study metabolic fluxes mdpi.comnptel.ac.inresearchgate.net. While specific examples directly using this compound in glycan labeling or metabolic engineering are not detailed in the provided search results, the general principle of using azide-containing molecules for these purposes is well-established biosyn.comnih.gov.

Context in Genetic Code Expansion and Protein Modification

This compound's utility extends to genetic code expansion (GCE) and protein modification. GCE involves the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells, thereby expanding the protein's functional repertoire ucsf.eduunice.frethz.choregonstate.edunih.gov. Azide-containing ncAAs can be genetically encoded into proteins, providing a handle for subsequent bioorthogonal labeling with fluorescent probes, affinity tags, or other molecules bachem.comunice.frnih.gov. This allows for precise protein labeling, tracking, and functional studies. For instance, azide-modified amino acids can be incorporated into proteins via stop codon suppression, enabling post-translational modifications or the creation of novel protein functionalities unice.frethz.chnih.govfrontiersin.org. The nitrile group on this compound can also potentially be modified or utilized in synthetic strategies related to protein engineering.

Functional Material Synthesis from this compound

The dual functionality of this compound, featuring both an azide and a nitrile group, makes it a valuable precursor in the synthesis of various functional materials. These materials can range from polymers to advanced nanostructures and porous frameworks.

Precursors for Functional Polymers and Surface Coatings

This compound can serve as a monomer or a functionalizing agent in the synthesis of polymers. The azide group can participate in click chemistry reactions, allowing for the facile cross-linking or functionalization of polymer chains bachem.comsigmaaldrich.com. The nitrile group can also be involved in polymerization reactions or serve as a site for further chemical modification. For example, nitrile-substituted compounds can be precursors for amino acids suitable for polyamide synthesis uni-bielefeld.de. While direct polymerization studies of this compound are not explicitly detailed, its structural features suggest potential for creating polymers with unique properties, such as those used in surface coatings or advanced composites, by leveraging the reactivity of its functional groups.

Modification and Functionalization of Nanomaterials

The azide functionality of this compound makes it suitable for modifying the surfaces of nanomaterials. By attaching this compound to nanoparticles, quantum dots, or other nanostructures, researchers can impart bioorthogonal reactivity to these materials biosyn.comnih.gov. This allows for the subsequent conjugation of the nanomaterials to biomolecules or other functional entities using click chemistry, enabling applications in targeted drug delivery, bioimaging, and sensing. The nitrile group offers an additional handle for surface chemistry or can influence the electronic properties of the functionalized nanomaterial.

Components in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers mdpi.comberkeley.eduwikipedia.org. Organic molecules with multiple functional groups, such as this compound, can be employed as linkers in MOF synthesis. The nitrile group is a common functional group used in MOF linkers, contributing to the framework's structure and properties berkeley.eduwikipedia.org. While the azide group's direct role as a primary linker in MOFs is less commonly cited compared to carboxylates or pyridines, it can be incorporated into organic linkers to introduce specific functionalities. For example, an azide-functionalized linker could be used to post-synthetically modify the MOF or to impart specific reactivity to the framework for applications such as catalysis or sensing mdpi.comacs.org. The synthesis of MOFs often involves solvothermal methods, electrochemical synthesis, or mechanochemical approaches, where the choice of organic linker dictates the final structure and pore characteristics mdpi.comossila.com.

Advanced Spectroscopic Characterization in Mechanistic and Structural Studies

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques allow for real-time observation of chemical reactions, enabling the identification of intermediates, the determination of reaction kinetics, and the optimization of reaction conditions. FTIR spectroscopy is particularly well-suited for this purpose due to its sensitivity to functional groups and its ability to be implemented with probes for direct insertion into reaction vessels.

FTIR spectroscopy is highly effective in identifying the presence and transformations of functional groups within a molecule. For 3-azidobenzonitrile, the azide (B81097) (-N₃) and nitrile (-C≡N) groups exhibit characteristic absorption bands in the infrared spectrum. The azide group typically shows a strong, sharp absorption band in the region of 2100–2130 cm⁻¹ due to its asymmetric stretching vibration . The nitrile group, characterized by a triple bond, also displays a strong absorption band, usually in the range of 2220–2260 cm⁻¹ .

In reaction monitoring, FTIR can track the disappearance of starting material signals and the appearance of new signals corresponding to intermediates or products. For instance, in reactions involving the azide group, such as cycloadditions or reductions, the characteristic azide stretch can be observed to decrease in intensity as the reaction progresses, while new bands corresponding to the newly formed functional groups emerge barnett-technical.comthermofisher.combruker.comirdg.org.

Furthermore, advanced techniques like two-dimensional infrared (2D IR) spectroscopy can provide more detailed information about vibrational energy flow and coupling within molecules, which is relevant for understanding reaction mechanisms. Studies on related compounds, such as para-azidobenzonitrile (PAB), have utilized 2D IR spectroscopy to investigate intramolecular vibrational energy redistribution from the azide to the cyano reporter groups, mediated by Fermi resonances nsf.govacs.orgaip.org. This highlights the potential of FTIR-based methods to probe the dynamics of intermediates and energy transfer pathways in reactions involving azidobenzonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone of modern organic chemistry for determining molecular structures. It provides detailed information about the chemical environment, connectivity, and relative abundance of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting) mnstate.eduslideshare.netuobasrah.edu.iq. For this compound, the ¹H NMR spectrum typically reveals signals corresponding to the aromatic protons. The presence of the electron-withdrawing nitrile group and the azide group influences the electron density around the aromatic ring, leading to characteristic chemical shifts.

Reported ¹H NMR data for this compound in CDCl₃ includes signals in the aromatic region. For example, a study reported signals at δ 7.44–7.33 (m, 2H) and δ 7.25–7.16 (m, 1H) rsc.org. Another report indicated signals at δ 7.65–7.56 (m, 2 H), 7.28–7.25 (m, 1 H), and 7.22 (td, J = 7.7, 1.0 Hz, 1 H) mdpi.com. These multiplets arise from the complex coupling patterns of the four protons on the substituted benzene (B151609) ring. The integration of these signals confirms the presence of the expected number of protons, and the splitting patterns provide clues about their adjacent protons.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| Aromatic H | 7.16–7.44 | m | Varies | Signals from the four aromatic protons, influenced by the azide and nitrile groups. |

Note: Specific assignments of individual aromatic protons require detailed analysis of coupling constants and comparison with calculated spectra or more advanced NMR techniques.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment uobasrah.edu.iqlibretexts.org. For this compound, the ¹³C NMR spectrum would be expected to show signals for the nitrile carbon and the six aromatic carbons.

The nitrile carbon (-C≡N) is highly deshielded due to the electronegativity of nitrogen and the triple bond, typically appearing in the range of 115–125 ppm mdpi.com. The aromatic carbons will resonate in the typical aromatic region (110–150 ppm), with their exact positions being influenced by the substituents. For example, carbons directly attached to the azide group or meta/para to the nitrile group will have distinct chemical shifts. A related triazole derivative formed from this compound showed a nitrile carbon at 117.1 ppm and aromatic carbons in the range of 124.0–137.0 ppm mdpi.com.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Nitrile (C≡N) | 115–125 | Highly deshielded due to the triple bond and nitrogen electronegativity. |

| Aromatic C | 110–150 | Signals will vary based on position relative to azide and nitrile groups. |

Note: Specific assignments require experimental data or advanced computational analysis.

¹⁵N NMR spectroscopy is a powerful technique for characterizing molecules containing nitrogen atoms. Despite the low natural abundance and sensitivity of the ¹⁵N nucleus, it provides direct information about the nitrogen environments within a molecule nih.govncsu.edu. For this compound, ¹⁵N NMR would yield signals for the nitrogen atoms of the azide group and the nitrile group. The azide group, being a linear N₃ unit, would typically show distinct signals for its three nitrogen atoms, with the terminal nitrogen often being more shielded. The nitrile nitrogen would appear at a characteristic chemical shift, often in the range of 100–130 ppm, depending on the electronic environment ncsu.eduresearchgate.net. This technique is particularly valuable for confirming the presence and electronic state of nitrogen functionalities.

Two-dimensional NMR techniques are essential for unambiguously assigning signals and confirming the connectivity between atoms, thereby providing a complete structural elucidation uobasrah.edu.iqweebly.comnanalysis.comazom.comwiley.com.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal through-bond correlations between protons that are coupled to each other, typically over two or three bonds. This helps in piecing together proton networks, especially in complex aromatic systems where proton signals might overlap azom.com.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments correlate protons directly bonded to carbons (¹H-¹³C). HSQC is proton-detected and generally more sensitive, while HETCOR can be carbon-detected nanalysis.com. They are crucial for assigning specific proton signals to their corresponding carbon atoms, building the molecular framework.

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): This specialized 2D NMR experiment correlates adjacent ¹³C nuclei, providing direct evidence of carbon-carbon bonding. While less sensitive due to the low natural abundance of ¹³C-¹³C bonds, it can be invaluable for confirming the carbon backbone libretexts.org.

By combining data from these various 1D and 2D NMR experiments, along with FTIR analysis, researchers can achieve a comprehensive understanding of the structure and behavior of this compound in various chemical contexts.

Compound List:

this compound

Para-azidobenzonitrile (PAB)

Para-(azidomethyl)benzonitrile (PAMB)

Nitrogen-15 (15N) NMR for Nitrogen-Containing Moieties

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The process typically involves ionizing the sample molecules, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them uni-saarland.deyoutube.comnih.gov.

Ionization and Molecular Ion Formation: Various ionization methods can be employed, including Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI) uni-saarland.de. EI, often performed at 70 eV, imparts significant energy to the molecule, leading to the formation of a radical cation, known as the molecular ion (M⁺•) uni-saarland.denih.gov. This molecular ion represents the intact molecule minus one electron. The presence and intensity of the molecular ion peak are crucial for confirming the molecular weight of the compound. For this compound (C₇H₅N₃), the calculated molecular weight is approximately 131.13 g/mol . A strong molecular ion peak at m/z 131 would confirm its presence uni-saarland.denih.gov.

Fragmentation Analysis: The excess energy deposited during ionization, particularly with EI, can cause the molecular ion to fragment into smaller, stable ions and neutral radicals uni-saarland.deyoutube.comnih.gov. These fragmentation pathways are often characteristic of the molecule's structure, including the presence of specific functional groups and the connectivity of atoms. For aromatic compounds, fragmentation can involve the loss of small neutral molecules or characteristic radical fragments nih.govmsu.edu. For instance, aromatic rings tend to produce stable fragment ions, and functional groups like nitriles (-C≡N) and azides (-N₃) can lead to specific fragmentation patterns, such as the loss of N₂ from the azide group or characteristic fragments related to the nitrile moiety. While specific fragmentation data for this compound is not detailed in the reviewed literature, general fragmentation patterns for benzonitrile (B105546) derivatives and organic azides would be investigated to confirm the proposed structure youtube.comnih.govmsu.edumiamioh.edu. Techniques like tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting selected precursor ions uni-saarland.de.

X-ray Diffraction Studies of Crystalline Derivatives and Intermediates

Crystallographic Data: The results of an XRD study are typically reported as unit cell parameters (lengths of the crystallographic axes a, b, c, and the angles between them α, β, γ), the space group (which describes the symmetry of the crystal lattice), and the atomic coordinates of each atom within the unit cell acs.orgmdpi.commdpi.comresearchgate.netscielo.org.mx. These parameters collectively define the crystal structure. For example, studies on related benzotriazine derivatives, synthesized from azidobenzonitrile precursors, have yielded detailed crystallographic data. One such derivative crystallized in the triclinic crystal system with space group P-1, exhibiting unit cell parameters of a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)° mdpi.com.

While specific X-ray diffraction data for crystalline this compound was not found in the reviewed literature, such studies are fundamental for confirming the solid-state structure, identifying intermolecular interactions (like hydrogen bonding or π-π stacking), and verifying the correct synthesis of novel compounds or intermediates in chemical research acs.orgmdpi.comnih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.